N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
Description
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a sulfamoyl group, and a dihydropyridazine ring
Properties
Molecular Formula |
C23H20N6O4S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-oxo-1-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C23H20N6O4S/c1-15-14-21(25-16(2)24-15)28-34(32,33)19-10-8-17(9-11-19)26-23(31)22-20(30)12-13-29(27-22)18-6-4-3-5-7-18/h3-14H,1-2H3,(H,26,31)(H,24,25,28) |
InChI Key |
RATHYXSWUHSYSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving 2,6-dimethylpyrimidine and appropriate reagents.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction, typically using sulfonyl chloride and a base.
Formation of the Dihydropyridazine Ring: The dihydropyridazine ring is formed through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to downstream effects on cellular pathways, ultimately resulting in the desired biological or therapeutic outcome.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide: is similar to other sulfonamide-containing compounds and pyridazine derivatives.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
1-(4-Fluorophenyl)piperazine: Known for its use in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring a pyrimidine ring, sulfonamide group, and a dihydropyridazine moiety. The molecular formula is , with a molecular weight of approximately 398.44 g/mol. Its unique structure suggests potential interactions with biological targets, which can be explored through various assays.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O4S |
| Molecular Weight | 398.44 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Antibacterial Activity
Research has indicated that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, derivatives containing the sulfamoyl group have shown moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is often attributed to the inhibition of bacterial growth through interference with folate synthesis.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in various studies. Compounds that share structural similarities have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. For example, certain derivatives showed strong inhibitory effects against these enzymes, indicating that this compound may exhibit similar properties .
Anticancer Activity
The anticancer potential of compounds featuring the dihydropyridazine core has been explored in various studies. These compounds have demonstrated antiproliferative effects on cancer cell lines, suggesting that this compound could be investigated further for its therapeutic applications in oncology .
Case Studies and Research Findings
Several studies have synthesized and evaluated derivatives of similar compounds for their biological activities. For instance:
- Antibacterial Screening : A series of sulfamoyl derivatives were synthesized and tested against various bacterial strains. The results showed promising antibacterial activity correlating with the presence of the sulfamoyl group .
- In Silico Studies : Computational docking studies have been utilized to predict the interaction of these compounds with biological targets, providing insights into their potential efficacy as drug candidates .
- Bovine Serum Albumin (BSA) Binding : Binding studies with BSA have indicated that these compounds interact effectively with serum proteins, which is crucial for understanding their pharmacokinetics and bioavailability .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antibacterial | Moderate to strong activity against Salmonella typhi and Bacillus subtilis |
| Enzyme Inhibition | Strong inhibition of AChE and urease |
| Anticancer | Antiproliferative effects on cancer cell lines |
| BSA Binding | Effective interaction indicating good bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
